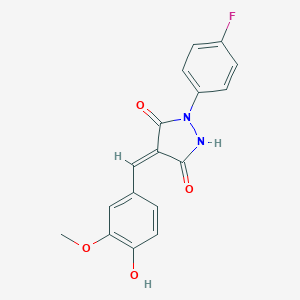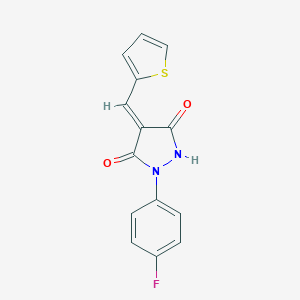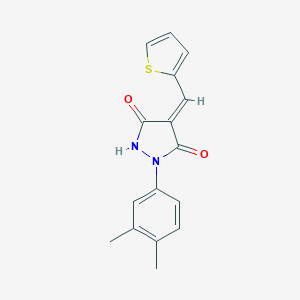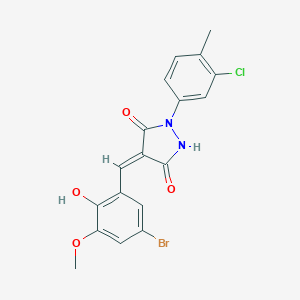![molecular formula C25H21N3O4 B301675 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301675.png)
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. This compound also exhibits antiviral activity by inhibiting the entry of the virus into host cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the entry of viruses into host cells. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These include:
1. Studying the structure-activity relationship of this compound to optimize its potency and selectivity.
2. Investigating the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
3. Exploring the use of this compound in combination therapy with other drugs to enhance its efficacy and reduce toxicity.
4. Developing new methods for the synthesis of this compound to improve its yield and purity.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy in vivo.
Conclusion:
This compound is a compound with significant potential in drug development. Its anticancer, antiviral, and antifungal activities, as well as its potential in the treatment of neurodegenerative diseases, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy and safety.
Synthesemethoden
The synthesis of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 4-hydroxy coumarin, 2-cyanobenzyl bromide, and 3-methoxy-4-hydroxybenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C25H21N3O4 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-amino-4-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H21N3O4/c1-30-22-11-15(9-10-20(22)31-14-17-6-3-2-5-16(17)12-26)23-18(13-27)25(28)32-21-8-4-7-19(29)24(21)23/h2-3,5-6,9-11,23H,4,7-8,14,28H2,1H3 |
InChI-Schlüssel |
GBMDUSOQTOAHBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)

![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)



![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)